Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate
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Overview
Description
Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate typically involves a multi-step process. One common method is the one-pot synthesis, which combines multiple reactants in a single reaction vessel to form the desired product. This method often uses 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a starting precursor . The reaction conditions usually involve the use of solvents like methanol or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of reactants to the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which is more efficient and cost-effective compared to batch processes. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or proteins involved in disease pathways. For example, its anticancer activity is thought to be related to the inhibition of matrix metalloproteinases and kinases, which are crucial for cancer cell proliferation and metastasis . The compound may also induce apoptosis in cancer cells by targeting anti-apoptotic proteins of the BCL2 family.
Comparison with Similar Compounds
Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
What sets this compound apart is its unique structure, which allows for a diverse range of chemical modifications. This versatility makes it a valuable compound for developing new drugs and industrial chemicals.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical structure and reactivity make it an important subject of study in both academic and industrial research.
Properties
CAS No. |
89408-00-4 |
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Molecular Formula |
C11H17N3O2S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
ethyl 5-(1,3-thiazol-2-ylhydrazinylidene)hexanoate |
InChI |
InChI=1S/C11H17N3O2S/c1-3-16-10(15)6-4-5-9(2)13-14-11-12-7-8-17-11/h7-8H,3-6H2,1-2H3,(H,12,14) |
InChI Key |
PPEIOTZKCFBVRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(=NNC1=NC=CS1)C |
Origin of Product |
United States |
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